molecular formula C14H16O3S B2728933 3-[1-(Benzenesulfonyl)-2-methylpropyl]furan CAS No. 551921-84-7

3-[1-(Benzenesulfonyl)-2-methylpropyl]furan

Cat. No.: B2728933
CAS No.: 551921-84-7
M. Wt: 264.34
InChI Key: SQXOBXVKGGIPFE-UHFFFAOYSA-N
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Description

3-[1-(Benzenesulfonyl)-2-methylpropyl]furan is an organic compound with the molecular formula C14H16O3S It is characterized by the presence of a furan ring substituted with a 2-methyl-1-(phenylsulfonyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Benzenesulfonyl)-2-methylpropyl]furan typically involves the reaction of furan with 2-methyl-1-(phenylsulfonyl)propyl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Benzenesulfonyl)-2-methylpropyl]furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or sulfoxide.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

3-[1-(Benzenesulfonyl)-2-methylpropyl]furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(Benzenesulfonyl)-2-methylpropyl]furan involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[2-Methyl-1-(phenylsulfinyl)propyl]furan: Similar structure but with a sulfinyl group instead of a sulfonyl group.

    3-[2-Methyl-1-(phenylthio)propyl]furan: Similar structure but with a thioether group instead of a sulfonyl group.

Uniqueness

3-[1-(Benzenesulfonyl)-2-methylpropyl]furan is unique due to the presence of the sulfonyl group, which imparts distinct chemical and physical properties. The sulfonyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-[1-(benzenesulfonyl)-2-methylpropyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-11(2)14(12-8-9-17-10-12)18(15,16)13-6-4-3-5-7-13/h3-11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXOBXVKGGIPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=COC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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